
4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine, also known as 4F6MP, is a pyrimidine-derived heterocyclic compound that has been studied for its potential applications in the field of scientific research. 4F6MP has a variety of potential uses, including as a potential inhibitor of the enzyme acetylcholinesterase (AChE), an enzyme that plays an important role in the breakdown of the neurotransmitter acetylcholine. As such, 4F6MP has been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.
作用机制
The mechanism of action of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is not fully understood. However, it has been proposed that 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine acts as an inhibitor of the enzyme acetylcholinesterase (AChE), an enzyme that plays an important role in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of AChE, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is thought to increase the levels of acetylcholine in the brain, which may have beneficial effects in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Additionally, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to inhibit the growth of certain cancer cell lines, suggesting that it may have potential applications in the field of cancer research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine are not fully understood. However, it has been proposed that 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine may have beneficial effects in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders, as it has been found to inhibit the enzyme acetylcholinesterase (AChE). Additionally, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to inhibit the growth of certain cancer cell lines, suggesting that it may have potential applications in the field of cancer research.
实验室实验的优点和局限性
The advantages of using 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine in laboratory experiments include its low cost and ease of synthesis. Additionally, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to inhibit the enzyme acetylcholinesterase (AChE), which has potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Additionally, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to inhibit the growth of certain cancer cell lines, suggesting that it may have potential applications in the field of cancer research.
However, there are some limitations to using 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine in laboratory experiments. For instance, the mechanism of action of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is not fully understood, which may limit its potential applications. Additionally, the biochemical and physiological effects of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine are not fully understood, which may limit its potential applications in the field of cancer research.
未来方向
For research on 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in the field of cancer research. Additionally, further research is needed to explore the potential of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which may have beneficial effects in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Additionally, further research is needed to explore the potential of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine as a potential drug candidate for the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, further research is needed to explore the potential of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine as a potential therapeutic agent for the treatment of neurological disorders, such as epilepsy, depression, and anxiety.
合成方法
4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine can be synthesized via a Friedel-Crafts acylation reaction, which involves the reaction of an aromatic compound with an acyl halide in the presence of an aluminum chloride catalyst. In the case of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine, the aromatic compound is 2-methylphenol, and the acyl halide is furan-2-carboxylic acid chloride. The reaction is carried out in the presence of a Lewis acid, such as aluminum chloride, to catalyze the formation of the desired product.
科学研究应用
4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in the field of scientific research. In particular, it has been investigated as a potential inhibitor of the enzyme acetylcholinesterase (AChE), an enzyme that plays an important role in the breakdown of the neurotransmitter acetylcholine. As such, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Additionally, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in the field of cancer research, as it has been found to inhibit the growth of certain cancer cell lines.
属性
IUPAC Name |
4-(furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-5-2-3-6-11(10)12-9-13(18-15(16)17-12)14-7-4-8-19-14/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECRNHZUGORHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





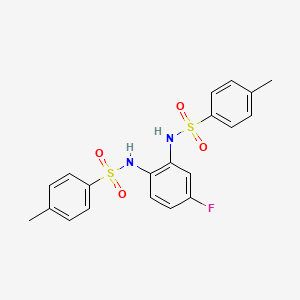
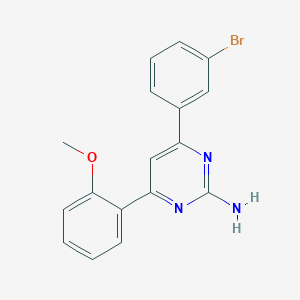
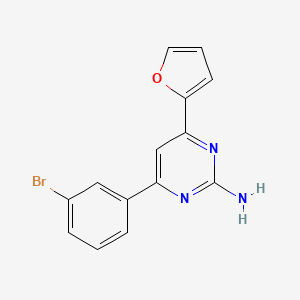
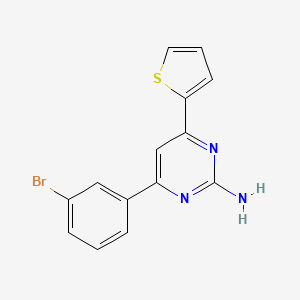




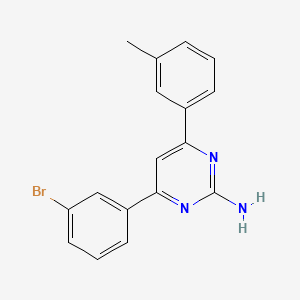
![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)